6-bromo-4-(2-propoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is a complex organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE typically involves multi-step organic reactions. One common method is the direct carbonylation of o-alkenylanilines with carbon monoxide (CO) in the presence of a palladium catalyst and a substoichiometric amount of copper acetate (Cu(OAc)2) as an oxidant . This method is efficient and can be performed under mild conditions.
Industrial Production Methods
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions or the use of ionic liquids, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinolinone core.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives with additional carbonyl groups, while substitution can produce a variety of functionalized quinolinones .
Scientific Research Applications
6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the production of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The bromine and propoxyphenyl groups play a crucial role in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Quinolinones: Known for their antimicrobial activity and used in various therapeutic applications.
Phenanthridin-6-ones: Similar in structure and used in drug development.
Uniqueness
6-BROMO-4-(2-PROPOXYPHENYL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the propoxyphenyl group differentiates it from other quinolinone derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H20BrNO2 |
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Molecular Weight |
410.3 g/mol |
IUPAC Name |
6-bromo-4-(2-propoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C22H20BrNO2/c1-2-11-26-20-10-6-5-8-15(20)17-13-21(25)24-22-16-9-4-3-7-14(16)19(23)12-18(17)22/h3-10,12,17H,2,11,13H2,1H3,(H,24,25) |
InChI Key |
MWDTXPDOUGFPLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br |
Origin of Product |
United States |
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